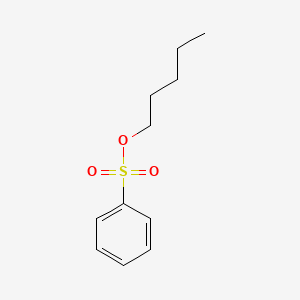

Pentyl benzenesulfonate

Description

Contextualization of Alkyl Arenesulfonates in Contemporary Chemical Science

Alkyl arenesulfonates, the family of compounds to which pentyl benzenesulfonate (B1194179) belongs, are significant in both industrial and academic chemistry. Linear alkylbenzene sulfonates (LAS) are widely used as anionic surfactants in detergents, soaps, and shampoos. researchgate.netsolubilityofthings.com Their industrial production is a major segment of the chemical industry. researchgate.netresearchgate.net

In synthetic organic chemistry, arenesulfonates serve as versatile intermediates. researchgate.net The sulfonate group is an excellent leaving group, making these compounds useful in nucleophilic substitution reactions. cymitquimica.com They are also employed as protecting groups for phenols, due to their stability under various reaction conditions. researchgate.netchemistrysteps.com Furthermore, the ability to activate the C–O bond in aryl arenesulfonates using transition metal catalysis makes them valuable alternatives to aryl halides in cross-coupling reactions for forming new carbon-carbon or carbon-oxygen bonds. researchgate.netsioc-journal.cnacs.org

Significance of Pentyl Benzenesulfonate in Synthetic and Mechanistic Investigations

Pentyl benzenesulfonate serves as a valuable substrate in mechanistic studies, particularly for solvolysis reactions—reactions where the solvent acts as the nucleophile. Its structure, featuring a simple straight-chain alkyl group, allows researchers to study the influence of alkyl chain length on reaction kinetics and mechanisms without the complications of steric hindrance or complex electronic effects. cdnsciencepub.com

Kinetic studies on the solvolysis of a series of n-alkyl benzenesulfonates, including pentyl benzenesulfonate, in water and ethanol (B145695) have been conducted to understand solvent participation in displacement reactions. cdnsciencepub.com Research has shown that in the solvolysis of straight-chain alkyl benzenesulfonates in water, a minimum reaction rate is observed with the propyl derivative, and the rate for pentyl benzenesulfonate is slightly faster than that of the propyl and slightly slower than that of the hexyl derivative. cdnsciencepub.com These subtle differences in rates and activation parameters provide data for probing the detailed picture of solvent-substrate interactions. cdnsciencepub.com

The compound's utility stems from the distinct properties of its two components: the hydrophobic pentyl group and the highly reactive benzenesulfonate leaving group, which facilitates nucleophilic substitution. cymitquimica.com This makes it and related compounds, such as pentyl p-toluenesulfonate (pentyl tosylate), useful reagents in organic synthesis. cymitquimica.com

Overview of Research Trajectories for Sulfonate Esters

The study of sulfonate esters is an active area of research, following several key trajectories.

Mechanistic Studies: There is ongoing investigation and debate regarding the precise mechanisms of sulfonate ester reactions, such as hydrolysis. acs.org Research explores whether these reactions proceed through a stepwise mechanism involving a pentacoordinate intermediate or a concerted mechanism with a single transition state. acs.org Computational and experimental data are used to probe these pathways. acs.org

Synthetic Methodology: Chemists continue to develop novel synthetic applications for sulfonate esters. This includes their use as electrophiles in cross-coupling reactions catalyzed by transition metals like palladium and iron to create aryl ethers and biaryl compounds. researchgate.netsioc-journal.cnacs.org Efforts are also focused on developing more sustainable and efficient methods for their synthesis, for instance, through electro-oxidation. researchgate.net

Polymer Chemistry: Alkyl sulfonates, such as methyl tosylate and methyl triflate, are important initiators in the cationic ring-opening polymerization (CROP) of monomers like 2-oxazolines. researchgate.net Research in this area focuses on studying the kinetics of these polymerizations and developing new initiator systems to control polymer architecture and properties. researchgate.net

Biological and Regulatory Context: Because some sulfonate esters have the potential to be mutagenic, significant research has been directed toward understanding their reaction dynamics and developing sensitive analytical methods for their detection and quantification, particularly within pharmaceutical products. enovatia.com This research aims to ensure the safety of active pharmaceutical ingredients that are formulated as sulfonate salts. enovatia.com

Structure

3D Structure

Properties

IUPAC Name |

pentyl benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3S/c1-2-3-7-10-14-15(12,13)11-8-5-4-6-9-11/h4-6,8-9H,2-3,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMIXYXGUYJTFFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50498392 | |

| Record name | Pentyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50498392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80-45-5 | |

| Record name | Pentyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50498392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Pentyl Benzenesulfonate

Esterification Reactions: Optimization and Mechanistic Insights

The formation of pentyl benzenesulfonate (B1194179) via esterification is a primary synthetic route. This involves the reaction of a sulfonic acid or its derivative with pentanol (B124592). Key methods include direct condensation and reaction with sulfonyl chlorides.

The direct esterification of benzenesulfonic acid with pentanol represents a fundamental approach to synthesizing the target ester. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, to facilitate the removal of water and drive the equilibrium towards the product. chemguide.co.uk The optimization of this process involves controlling parameters like temperature, reaction time, and the molar ratio of reactants. For instance, studies on similar esterification reactions, such as the synthesis of n-propyl acetate (B1210297) using benzenesulfonic acid as a catalyst, have demonstrated high yields. revistadechimie.ro

Mechanistic studies, including Density Functional Theory (DFT) calculations on the esterification of benzenesulfonic acid with methanol, suggest that the reaction can proceed through different pathways. rsc.orgunizar.es The S_N2 pathway, which involves the transfer of the alkyl group from a protonated alcohol to the sulfonate anion, is considered a viable route. rsc.orgunizar.es Another possible mechanism is an S_N1 pathway that proceeds through a sulfonylium cation intermediate. rsc.org The choice of pathway is influenced by the specific reaction conditions and the nature of the alcohol.

Table 1: Comparison of Mechanistic Pathways for Sulfonic Acid Esterification

| Mechanistic Pathway | Key Intermediate | General Characteristics |

|---|---|---|

| S_N1-like | Sulfonylium cation (RSO₂⁺) | Favored under conditions that stabilize the cation. rsc.org |

| S_N2-like | Protonated alcohol | Involves nucleophilic attack by the sulfonate anion. unizar.es |

| Addition-Elimination | Pentacoordinate sulfur intermediate | Generally considered to have high energy barriers. rsc.orgunizar.es |

This table is generated based on theoretical studies of sulfonic acid esterification. rsc.orgunizar.es

A widely employed and efficient method for preparing sulfonate esters is the reaction of a sulfonyl chloride with an alcohol. eurjchem.com In the case of pentyl benzenesulfonate, this involves reacting benzenesulfonyl chloride with pentanol. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid that is formed as a byproduct. libretexts.org The base plays a crucial role in driving the reaction to completion.

The mechanism of this reaction is generally considered to be a nucleophilic attack of the alcohol on the sulfur atom of the sulfonyl chloride. beilstein-journals.org The reaction proceeds via a bimolecular pathway, and the presence of the base facilitates the deprotonation of the alcohol, increasing its nucleophilicity. Studies on the solvolysis of benzenesulfonyl chloride have provided insights into the reactivity and stability of the sulfonyl group. beilstein-journals.org The optimization of this reaction often involves the careful selection of the base and solvent to maximize the yield and purity of the resulting ester.

Novel Catalytic Approaches in Pentyl Benzenesulfonate Synthesis

Recent advancements in synthetic chemistry have led to the development of novel catalytic systems for sulfonate ester formation, emphasizing efficiency and sustainability.

Phase transfer catalysis (PTC) has emerged as a powerful technique in organic synthesis, offering advantages such as mild reaction conditions and the use of inexpensive and environmentally benign reagents. researchgate.net In the context of sulfonate ester synthesis, PTC can facilitate the reaction between a sulfonate salt and an alkyl halide. While direct application to pentyl benzenesulfonate synthesis from benzenesulfonic acid and pentanol is less common, the principles of PTC are relevant. A phase transfer catalyst, typically a quaternary ammonium (B1175870) salt, can transfer the sulfonate anion from an aqueous or solid phase to an organic phase where it can react with an electrophile. adelaide.edu.au

The effectiveness of a phase-transfer catalyst can be influenced by its structure. For instance, the lipophilicity of the catalyst can affect its performance, and in some cases, certain anions like tosylate can act as catalyst poisons by pairing too strongly with the catalyst. acsgcipr.org The selection of the appropriate catalyst and reaction conditions is crucial for the success of PTC-mediated reactions. phasetransfercatalysis.com

The principles of green chemistry are increasingly being applied to the synthesis of sulfonate esters to develop more environmentally friendly processes. rsc.org This includes the use of recyclable catalysts, less hazardous solvents, and more atom-economical reactions. For example, ionic liquids have been investigated as recyclable reagents and solvents for nucleophilic substitution reactions of sulfonate esters. organic-chemistry.org These reactions can proceed without additional solvents or activating agents, and the ionic liquids can often be recycled. organic-chemistry.org

Electrochemical methods also present a green alternative for the synthesis of sulfonate esters. rsc.orgrsc.org An electrochemical, transition-metal-free strategy has been developed for constructing β-alkoxyl sulfonate esters from alkenes, potassium metabisulfite, and alcohols under mild conditions. rsc.orgrsc.org Another approach involves the use of visible-light-induced multicomponent reactions to produce sulfonic esters from arylazo sulfones and alcohols. nih.gov These innovative methods aim to reduce waste and avoid the use of toxic reagents commonly associated with traditional synthetic routes.

Table 2: Green Chemistry Approaches to Sulfonate Ester Synthesis

| Approach | Key Features | Example Application | Citation |

|---|---|---|---|

| Ionic Liquids | Recyclable solvent and reagent. | Nucleophilic substitution of sulfonate esters. | organic-chemistry.org |

| Electrosynthesis | Transition-metal-free, mild conditions. | Synthesis of β-alkoxyl sulfonate esters. | rsc.orgrsc.org |

| Photoredox Catalysis | Visible-light induced, mild conditions. | Synthesis from arylazo sulfones and alcohols. | nih.gov |

Chemo- and Regioselective Synthesis of Substituted Pentyl Benzenesulfonate Analogues

The selective synthesis of substituted analogues of pentyl benzenesulfonate is crucial for creating a diverse range of compounds for various applications. This involves controlling the reaction to target specific functional groups (chemoselectivity) or positions on the aromatic ring or alkyl chain (regioselectivity).

Achieving regioselectivity in the sulfonation of aromatic compounds is a well-established field. For instance, the sulfonation of substituted benzenes can be directed to specific positions (ortho, meta, or para) by controlling the reaction conditions and the nature of the substituents already present on the ring. This allows for the synthesis of a variety of substituted benzenesulfonyl chlorides, which can then be reacted with pentanol to yield the corresponding substituted pentyl benzenesulfonate esters.

Chemoselectivity becomes important when the alcohol substrate contains other reactive functional groups. The sulfonylation reaction must be optimized to selectively target the hydroxyl group without affecting other parts of the molecule. For example, methods for the chemo- and regioselective synthesis of C3-sulfonate esters of quinolines from quinoline (B57606) N-oxides and sulfonyl chlorides have been developed, showcasing the ability to selectively functionalize complex molecules. rsc.org Similarly, rhodium-catalyzed hydrosulfonation of alkynes with sulfonic acids has been shown to produce vinyl sulfonate esters with high regioselectivity. wiley.com These advanced methods provide the tools to synthesize a wide array of specifically substituted pentyl benzenesulfonate analogues.

Scale-Up Considerations and Process Intensification Studies for Industrial Relevance

The transition from laboratory-scale synthesis of pentyl benzenesulfonate to large-scale industrial production presents a unique set of challenges that necessitate careful consideration of reaction engineering principles and advanced manufacturing technologies. The inherent characteristics of sulfonation reactions, particularly their exothermic nature and rapid kinetics, demand robust process control to ensure safety, product quality, and economic viability. numberanalytics.comslideshare.net

Key challenges in scaling up sulfonation processes include managing heat transfer, maintaining consistent reaction conditions, and ensuring operational safety. numberanalytics.com Sulfonation reactions are often highly exothermic, and inefficient heat removal on a large scale can lead to temperature gradients, promoting undesirable side reactions and reducing product selectivity. numberanalytics.comuni-ulm.de Maintaining uniform concentration and temperature profiles throughout a large reactor volume is significantly more complex than in a laboratory flask, impacting reaction consistency and final yield. numberanalytics.com

Table 1: Key Challenges in Scaling Up Sulfonation Reactions

| Challenge | Description | Industrial Impact |

|---|---|---|

| Heat Management | Sulfonation reactions are highly exothermic. numberanalytics.com Removing the significant heat generated in large batch reactors is difficult and can lead to thermal runaways. | Overheating can cause product degradation, formation of impurities (e.g., sulfones), and significant safety hazards. uni-ulm.de |

| Mass Transfer | Ensuring efficient mixing of reactants (e.g., benzenesulfonyl chloride and pentanol, or an organic feedstock and a sulfonating agent like SO₃) is critical. uni-ulm.de As reactor volume increases, achieving homogeneity becomes more challenging. | Poor mixing can result in localized high concentrations, leading to side reactions and a non-uniform product. The dispersion of reactants can become the rate-limiting factor. uni-ulm.de |

| Reaction Control | Maintaining precise control over parameters like temperature, reactant concentration, and residence time is crucial for maximizing yield and selectivity. numberanalytics.comnumberanalytics.com | Deviations from optimal conditions can lead to the formation of by-products, increased viscosity, and color formation, complicating purification and reducing product quality. uni-ulm.de |

| Safety | The handling of corrosive and highly reactive sulfonating agents on an industrial scale increases the risk of accidents. numberanalytics.comnumberanalytics.com | Requires specialized equipment, rigorous safety protocols, and containment systems to manage potential hazards. |

| By-product Management | Processes using agents like oleum (B3057394) or chlorosulfuric acid generate significant acid waste streams that require treatment or disposal, adding to operational costs. chemithon.com | Environmental regulations and disposal costs can impact the economic feasibility of the process. |

To address these challenges, the chemical industry is increasingly moving away from traditional batch processing towards process intensification (PI) strategies. PI aims to develop smaller, safer, and more energy-efficient manufacturing processes. For the synthesis of sulfonate esters like pentyl benzenesulfonate, continuous flow reactors and other advanced reactor designs represent a significant technological advancement.

Continuous flow synthesis, particularly using microreactors or falling film reactors, offers superior control over reaction parameters. mdpi.com Falling film reactors are commonly used for industrial sulfonation as they provide a high surface area for cooling, which is crucial for managing the highly exothermic and fast reactions. uni-ulm.de In these systems, a thin film of the liquid reactant flows down the walls of a cooled tube while being exposed to the sulfonating agent. This design facilitates excellent heat and mass transfer, mitigating many of the problems associated with large batch reactors. uni-ulm.de

Recent studies have demonstrated the effectiveness of process intensification for similar esterification and sulfonation reactions. The shift from batch to continuous flow reactors can lead to significantly shortened reaction times, reduced reaction pressure, and higher conversion rates. energy.gov For instance, the preparation of methyl ester sulfonates has been successfully demonstrated in a falling film microreactor, achieving high product concentration under optimized conditions with a short residence time. acs.org

Table 2: Comparison of Batch vs. Continuous Flow Processing for Sulfonate Ester Synthesis

| Parameter | Conventional Batch Reactor | Continuous Flow Reactor (e.g., Falling Film) |

|---|---|---|

| Heat Transfer | Poor; large surface-area-to-volume ratio issues. | Excellent; high surface-area-to-volume ratio. uni-ulm.demdpi.com |

| Mass Transfer | Often limited by mixing efficiency. | High; efficient reactant contact. uni-ulm.demdpi.com |

| Reaction Time | Long (hours). researchgate.net | Short (minutes). energy.govresearchgate.net |

| Safety | Higher risk due to large volumes of hazardous materials and potential for thermal runaway. numberanalytics.com | Inherently safer due to small reactor hold-up volume and superior temperature control. mdpi.com |

| Scalability | Complex; requires complete redesign of the reactor. | Simpler; achieved by "numbering-up" (running multiple reactors in parallel). mdpi.com |

| Product Quality | Potential for batch-to-batch variability. | High consistency and selectivity due to precise process control. uni-ulm.de |

Chemical Reactivity and Mechanistic Elucidation of Pentyl Benzenesulfonate Transformations

Nucleophilic Substitution Reactions at the Sulfonyl Center

The hydrolysis of sulfonate esters, including pentyl benzenesulfonate (B1194179), has been a topic of significant research, with debates surrounding whether the mechanism is a concerted or a stepwise process. researchgate.netnih.govacs.orgacs.org The reaction can, in principle, proceed through various mechanisms, and arguments have been presented for both stepwise addition-elimination pathways, which involve a pentacoordinate intermediate, and concerted mechanisms that proceed through a single transition state. nih.govacs.org

The study of the hydrolysis of alkyl benzenesulfonates provides insight into the kinetic and thermodynamic parameters of these reactions. While specific kinetic data for pentyl benzenesulfonate is not extensively tabulated in isolation, it is often included in broader studies of homologous series of alkyl benzenesulfonates. The rates of hydrolysis are influenced by the structure of the alkyl group. cdnsciencepub.com

Research on the alkaline hydrolysis of aryl benzenesulfonates has shown a break in the Brønsted correlation, suggesting a change in mechanism from a stepwise process with a pentavalent intermediate for poorer leaving groups to a concerted mechanism for good leaving groups. nih.gov This highlights the complexity of these reactions and the subtle electronic effects that can influence the reaction pathway. nih.gov The thermodynamics of the hydrolysis of sulfonate esters are generally favorable, though the reaction rates can be slow under neutral conditions. harvard.edu

Table 1: General Kinetic Observations for Alkyl Benzenesulfonate Hydrolysis

| Factor | Observation |

|---|---|

| Alkyl Group Structure | The rate of hydrolysis is sensitive to the structure of the alkyl group. cdnsciencepub.com |

| Leaving Group Ability | The nature of the leaving group can dictate a shift between stepwise and concerted mechanisms. nih.gov |

Nucleophilic substitution reactions at a chiral center can proceed with either inversion or retention of configuration. For primary and secondary alkyl sulfonates, nucleophilic substitution generally occurs with inversion of configuration, which is characteristic of an S(_N)2 mechanism. libretexts.org In this mechanism, the nucleophile attacks the carbon atom from the side opposite to the leaving group in a single, concerted step. ksu.edu.sadalalinstitute.com

The transition state for the hydrolysis of sulfonate esters has been a subject of both experimental and computational investigation. researchgate.netnih.govacs.org Computational studies suggest that the alkaline hydrolysis of some sulfonate esters proceeds through a concerted (A(_N)D(_N)) transition state. researchgate.net These transition states are often described as "early," with little bond cleavage to the leaving group having occurred. acs.orglu.se The geometry of the transition state, including the bond lengths between the sulfur atom and the incoming nucleophile and leaving group, provides crucial information about the reaction mechanism. nih.gov For aryl benzenesulfonates, it has been proposed that the reaction proceeds through an early transition state with significant bond formation to the nucleophile but relatively little bond cleavage to the leaving group. nih.govacs.org

The rate of hydrolysis of sulfonate esters is significantly influenced by the solvent and the pH of the reaction medium. The presence of water can accelerate the hydrolysis of sulfonate esters. researchgate.netenovatia.com In mixed solvent systems, such as alcohol-water mixtures, the composition of the solvent can affect the reaction rate. koreascience.kr

The pH of the solution plays a critical role in the hydrolysis of sulfonate esters. The reaction can be catalyzed by both acid and base. harvard.edu For instance, the hydrolysis of N-(benzenesulfonyl) benzimidoyl chlorides, a related class of compounds, proceeds via an S(_N)1 mechanism at low pH and is initiated by hydroxide (B78521) ion attack at high pH. koreascience.kr The rate of hydrolysis of thioesters, which share some mechanistic similarities, also shows a strong dependence on pH, with distinct regions of acid-mediated, pH-independent, and base-mediated hydrolysis. harvard.edu The use of hydrotropic solvents can also influence reaction rates by altering the solution's properties and the aggregation behavior of the reactants. rug.nl

Table 2: Factors Influencing Hydrolysis Rates of Sulfonate Esters

| Factor | Effect on Reaction Rate |

|---|---|

| Solvent Polarity | Generally, polar protic solvents can stabilize the transition state and facilitate hydrolysis. |

| Water Content | Increased water concentration in mixed solvents typically increases the rate of hydrolysis. researchgate.netenovatia.com |

| pH | Both acidic and basic conditions can catalyze the hydrolysis reaction. harvard.edukoreascience.kr |

| Hydrotropes | The presence of hydrotropes can alter reaction rates through various interaction mechanisms. rug.nl |

Reductive Transformations of the Sulfonate Ester Moiety

Pentyl benzenesulfonate can undergo reductive transformations that lead to the cleavage of either the sulfur-oxygen (S-O) bond or the carbon-oxygen (C-O) bond. The specific pathway taken often depends on the reducing agent and the reaction conditions.

Reductive cleavage of the S-O bond in sulfonate esters can be achieved using various reducing agents. One common method involves the use of triphenylphosphine (B44618) in the presence of iodine. oup.com This system has been shown to effectively reduce arenesulfonic acids and their esters to the corresponding thiols. oup.com The reaction likely proceeds through the formation of an intermediate that is susceptible to nucleophilic attack, leading to the cleavage of the S-O bond. Another approach involves the use of sodium hydride, which can reduce certain sulfonate esters, likely through a single electron transfer (SET) mechanism. cdnsciencepub.com Photochemical methods have also been developed for the light-induced cleavage of the S–O bond in aryl sulfonate esters, providing access to sulfonyl radicals. rsc.org

The C-O bond in alkyl arenesulfonates can also be cleaved under reductive conditions. For example, treatment of alkyl arenesulfonates with a mixture of triphenylphosphine and iodine in benzene (B151609) can lead to the formation of alkyl iodides, which involves the cleavage of the C-O bond. oup.com Electrochemical methods have also been developed for the selective reductive cleavage of C–O bonds in related compounds, such as benzyl (B1604629) phenyl ether, a model for lignin. rsc.org These methods often employ a catalyst, such as a nickel complex, to facilitate the reaction at room temperature and ambient pressure. rsc.org The choice of reducing agent and reaction conditions is therefore crucial in directing the regioselectivity of the cleavage.

Electrophilic Aromatic Substitution on the Benzene Ring of Pentyl Benzenesulfonate

The chemical behavior of the aromatic ring in pentyl benzenesulfonate is significantly influenced by the electron-withdrawing nature of the pentylsulfonate (-SO₂O-C₅H₁₁) group. This substituent is strongly deactivating, meaning it reduces the rate of electrophilic aromatic substitution (EAS) compared to unsubstituted benzene. wikipedia.orgksu.edu.sa The oxygen and sulfur atoms in the sulfonate group are highly electronegative, pulling electron density away from the benzene ring, which makes the ring less nucleophilic and therefore less reactive toward electrophiles. ksu.edu.sa

Furthermore, the pentylsulfonate group acts as a meta-director. vaia.com This directing effect can be explained by examining the resonance structures of the carbocation intermediate (the sigma complex) formed during the electrophilic attack. When the electrophile attacks at the ortho or para positions, one of the resulting resonance structures places a positive charge on the carbon atom directly bonded to the electron-withdrawing sulfonate group. This is a highly unstable arrangement. In contrast, attack at the meta position ensures that the positive charge is never located on the carbon adjacent to the substituent, resulting in a more stable intermediate compared to the ortho and para isomers. ksu.edu.sa Consequently, electrophilic substitution reactions on pentyl benzenesulfonate will predominantly yield the meta-substituted product.

Common electrophilic aromatic substitution reactions are detailed below, using benzenesulfonic acid as a close model due to the scarcity of specific research data for pentyl benzenesulfonate. The fundamental reactivity patterns are directly comparable.

Nitration: The introduction of a nitro group (-NO₂) onto the benzene ring is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). ksu.edu.savaia.commasterorganicchemistry.com For pentyl benzenesulfonate, this reaction would yield m-nitropentyl benzenesulfonate. Research on benzenesulfonic acid confirms that nitration leads to the formation of the meta-nitro derivative. vaia.comgoogle.com

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., Cl, Br) requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃), to polarize the halogen molecule and create a stronger electrophile. wikipedia.orgksu.edu.sa The reaction of pentyl benzenesulfonate with chlorine or bromine would produce the corresponding meta-halophenyl benzenesulfonate.

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) is accomplished by heating the aromatic compound with fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in concentrated H₂SO₄). masterorganicchemistry.comchemistrysteps.com The electrophile is believed to be SO₃ or protonated SO₃. chemistrysteps.comuobabylon.edu.iq Sulfonation of pentyl benzenesulfonate would result in the formation of the meta-substituted benzenedisulfonic acid derivative. A key feature of sulfonation is its reversibility. chemistrysteps.comlibretexts.org Heating an arylsulfonic acid in dilute aqueous acid can remove the sulfonic acid group, which makes it useful as a temporary blocking group to direct other substituents. uobabylon.edu.iqlibretexts.org

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful with strongly deactivated aromatic rings. msu.edu The electron-withdrawing sulfonate group deactivates the benzene ring to such an extent that it will not react with the carbocation or acylium ion electrophiles generated in these reactions. msu.edu

The following table summarizes the expected outcomes of electrophilic aromatic substitution on pentyl benzenesulfonate, based on established principles of EAS reactions.

| Reaction | Reagents | Typical Electrophile | Expected Major Product |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | NO₂⁺ (Nitronium ion) | Pentyl 3-nitrobenzenesulfonate |

| Halogenation (Bromination) | Br₂, FeBr₃ | Br⁺ (Bromonium ion equivalent) | Pentyl 3-bromobenzenesulfonate |

| Sulfonation | Fuming H₂SO₄ (SO₃ in H₂SO₄) | SO₃ | 4-(pentyloxysulfonyl)benzene-1,3-disulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ (Carbocation) | No reaction |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | R-C=O⁺ (Acylium ion) | No reaction |

Radical Reactions Involving Pentyl Benzenesulfonate

Radical reactions involving pentyl benzenesulfonate are less common than its ionic transformations but can occur under specific conditions, primarily involving the aliphatic pentyl chain. The benzene ring itself is generally resistant to radical substitution, preferring electrophilic substitution, while the sulfonate group is also quite stable. ucalgary.ca

The most plausible radical reaction is the free-radical halogenation of the pentyl group. This reaction proceeds via a radical chain mechanism, typically initiated by heat or ultraviolet (UV) light. libretexts.orglibretexts.org This mechanism consists of three main stages: initiation, propagation, and termination. lumenlearning.com

Initiation: The reaction begins with the homolytic cleavage of a halogen molecule (e.g., Br₂ or Cl₂) by heat or light to form two halogen radicals. libretexts.orglumenlearning.com

Propagation: A halogen radical abstracts a hydrogen atom from the pentyl chain, forming a hydrogen halide and a pentyl radical. This carbon-centered radical then reacts with another halogen molecule to form the halogenated product and a new halogen radical, which continues the chain. lumenlearning.comyoutube.com

Termination: The reaction concludes when two radicals combine to form a stable, non-radical molecule. lumenlearning.com

The selectivity of radical halogenation on the pentyl chain depends on the halogen used and the stability of the resulting carbon radical. Radical stability follows the order: tertiary > secondary > primary. The pentyl chain contains primary and secondary hydrogens. Bromination is highly selective and will preferentially occur at the position that forms the most stable radical (a secondary position). masterorganicchemistry.com Chlorination is less selective and will yield a mixture of products from the attack at all available primary and secondary positions. masterorganicchemistry.com

The following table outlines the potential products from the monochlorination and monobromination of the pentyl chain in pentyl benzenesulfonate.

| Reaction | Conditions | Position of Halogenation (on pentyl chain) | Expected Major Product(s) |

| Radical Chlorination | Cl₂, heat or UV light | C1, C2, C3, C4, C5 | Mixture of 1-chloro, 2-chloro, 3-chloro, 4-chloro, and 5-chloropentyl benzenesulfonates |

| Radical Bromination | Br₂, heat or UV light | C2, C3, C4 (secondary positions) | Mixture of 2-bromo, 3-bromo, and 4-bromopentyl benzenesulfonates |

Another potential but less common reaction is radical addition, where a radical species adds across a double bond. wikipedia.orgyoutube.com Since the parent pentyl benzenesulfonate molecule is saturated, this reaction would only be relevant for derivatives containing unsaturation within the alkyl chain. Similarly, the formation of an aryl radical by homolytic cleavage of the C-S bond is energetically unfavorable and would require harsh conditions. wikipedia.org

Advanced Spectroscopic and Chromatographic Characterization of Pentyl Benzenesulfonate

Chromatographic Separation Techniques for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for evaluating the purity and performing quantitative analysis of pentyl benzenesulfonate (B1194179). These methods facilitate the separation of the compound from potential impurities and related substances, enabling precise identification and measurement.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a robust analytical technique for volatile and semi-volatile compounds such as pentyl benzenesulfonate. This method synergistically combines the separation power of gas chromatography with the sensitive detection capabilities of mass spectrometry. japsonline.comglobalresearchonline.net

In a standard GC-MS analysis, the sample is introduced into the gas chromatograph, where it is vaporized. An inert carrier gas, typically helium or nitrogen, transports the vaporized sample through a column. This column is coated with a stationary phase that interacts differently with the various components of the sample, leading to their separation based on properties like boiling point and polarity. As each separated component exits the column, it enters the mass spectrometer.

The mass spectrometer then ionizes the molecules, and the resulting charged fragments are sorted based on their mass-to-charge ratio. This process generates a mass spectrum, which serves as a distinctive fingerprint for each compound. The mass spectrum of pentyl benzenesulfonate will exhibit a molecular ion peak corresponding to its molecular weight, alongside characteristic fragment ions that provide structural information. For esters, fragmentation often occurs at the C-O bond, which can help in identifying the structure of the original molecule. libretexts.orgmiamioh.edu

Table 1: Illustrative GC-MS Parameters for Pentyl Benzenesulfonate Analysis

| Parameter | Setting |

|---|---|

| Column | 30 m x 0.25 mm I.D., 0.25 µm film thickness (e.g., DB-5MS) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 270 °C |

| Oven Temperature Program | Initial 60 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Electron Ionization Energy | 70 eV |

| Mass Range | 50-500 amu |

Note: These parameters are illustrative and may require optimization for specific instrumentation and analytical goals.

High-Performance Liquid Chromatography (HPLC) coupled with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pentyl benzenesulfonate. It is particularly advantageous for separating non-volatile impurities or when derivatization for GC analysis is not feasible. researchgate.netnih.govnih.gov

In HPLC, a liquid mobile phase propels the sample through a column packed with a stationary phase. The separation mechanism is based on the differential partitioning of the analytes between these two phases. For pentyl benzenesulfonate, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase (such as C18) and a polar mobile phase, often a mixture of acetonitrile and water. nih.govhelixchrom.com

Advanced detection systems like Ultraviolet (UV) spectroscopy or Mass Spectrometry (MS) are commonly coupled with HPLC to ensure sensitive and selective detection. nih.gov A UV detector measures the absorbance of the eluting compounds at a specific wavelength, which is useful for quantification. chromatographyonline.com An HPLC-MS system provides both chromatographic separation and mass spectral data, allowing for definitive identification and quantification of pentyl benzenesulfonate and its related substances. researchgate.netnih.govnih.gov

Table 2: Example HPLC Method Parameters for Pentyl Benzenesulfonate

| Parameter | Setting |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.2 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 15 µL |

| Detection | UV at 220 nm or Mass Spectrometry (ESI+) |

Note: This table provides a general method that would likely require further development and validation for specific applications.

Capillary Electrophoresis for Analytical Resolution

Capillary Electrophoresis (CE) is a high-resolution separation technique that can be applied to the analysis of charged or polar compounds. usp.org While not as commonly used as GC or HPLC for this particular compound, CE offers benefits such as high separation efficiency and minimal sample consumption. acs.org

In CE, a narrow capillary filled with an electrolyte solution (buffer) is used to separate ions based on their electrophoretic mobility under an applied electric field. usp.org For a neutral molecule like pentyl benzenesulfonate, a modified CE technique known as Micellar Electrokinetic Chromatography (MEKC) would be necessary. In MEKC, a surfactant is added to the buffer above its critical micelle concentration to form micelles. The neutral analyte partitions between the aqueous buffer and the hydrophobic interior of the micelles, enabling separation. usp.org

UV-Vis absorbance is the most common detection method in CE. The high efficiency of CE can produce sharp peaks and provide excellent resolution of closely related impurities. nih.govresearchgate.net

Table 3: Potential Capillary Electrophoresis (MEKC) Parameters

| Parameter | Setting |

|---|---|

| Capillary | Fused silica, 75 µm I.D., 60 cm total length |

| Buffer | 25 mM sodium phosphate, 50 mM sodium dodecyl sulfate (B86663) (SDS), pH 7.5 |

| Applied Voltage | 25 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (e.g., 50 mbar for 6 s) |

| Detection | UV at 214 nm |

Note: These parameters are hypothetical and would require experimental development and validation for the analysis of pentyl benzenesulfonate.

Theoretical and Computational Chemistry Studies of Pentyl Benzenesulfonate

Electronic Structure and Bonding Analysis

The electronic structure and bonding of pentyl benzenesulfonate (B1194179) are fundamental to understanding its reactivity and physical properties. Computational chemistry offers powerful tools to investigate these aspects at a molecular level.

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic characteristics of molecules like pentyl benzenesulfonate. For the broader class of alkyl benzenesulfonates, DFT calculations have been employed to understand their physicochemical properties. nih.gov These studies often focus on parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for predicting chemical reactivity.

For pentyl benzenesulfonate, the electron-withdrawing nature of the benzenesulfonate group significantly influences the electron distribution across the molecule. The sulfur atom is in a high oxidation state, bonded to three oxygen atoms and a benzene (B151609) ring, creating a highly polarized sulfonate group. This polarization affects the adjacent pentyl chain. DFT calculations would likely show a significant positive partial charge on the sulfur atom and the alpha-carbon of the pentyl group, making it susceptible to nucleophilic attack.

Ab initio calculations, while computationally more intensive, can provide highly accurate descriptions of electron correlation effects. For smaller, related molecules, these methods have been used to calculate properties like charge density and dipole moments, offering a detailed picture of the intramolecular forces. semanticscholar.org

Table 1: Hypothetical DFT-Calculated Electronic Properties of Pentyl Benzenesulfonate (Note: This table is illustrative and based on typical values for similar compounds, as direct experimental or computational data for pentyl benzenesulfonate is not readily available in the cited literature.)

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -8.5 eV | Indicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons. |

| LUMO Energy | ~ -0.5 eV | Indicates the energy of the lowest energy unoccupied orbitals, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~ 8.0 eV | A large gap suggests high kinetic stability. |

| Dipole Moment | ~ 4.5 D | A significant dipole moment indicates a polar molecule, influencing its solubility and intermolecular interactions. |

The flexibility of the pentyl chain in pentyl benzenesulfonate gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space. Molecular dynamics (MD) simulations provide a powerful method to explore the conformational landscape of such molecules over time.

MD simulations of various linear and branched-alkyl benzene sulfonates have been conducted to study their behavior at interfaces and in solution. researchgate.netnih.govresearchgate.net These studies reveal that the alkyl chains are dynamic, adopting various gauche and anti conformations. For pentyl benzenesulfonate, the interaction between the polar sulfonate headgroup and the nonpolar pentyl tail would dictate its preferred conformations, especially in different solvent environments.

In a nonpolar solvent, the molecule might adopt a more compact conformation, while in a polar solvent like water, the pentyl chain would likely extend to minimize hydrophobic interactions. MD simulations can also reveal information about the rotational barriers around the C-O and S-O bonds, providing insight into the molecule's flexibility.

Reaction Mechanism Prediction and Transition State Modeling

Computational chemistry is a key tool for elucidating reaction mechanisms by modeling the transition states and intermediates involved.

The hydrolysis of sulfonate esters is a well-studied reaction. Computational studies on the hydrolysis of aryl benzenesulfonates have provided detailed mechanistic insights that are applicable to pentyl benzenesulfonate. researchgate.net The hydrolysis can proceed through different pathways, and computational modeling helps to determine the most likely mechanism under specific conditions.

For the alkaline hydrolysis of benzenesulfonates, a key question is whether the reaction proceeds through a stepwise mechanism involving a pentavalent intermediate or a concerted mechanism. DFT studies have been used to investigate the potential energy surface for these reactions. researchgate.net For many related compounds, a concerted pathway is suggested by the absence of a thermodynamically stable intermediate in the computational models. researchgate.net The transition state for such a reaction would involve the simultaneous attack of the nucleophile (e.g., a hydroxide (B78521) ion) on the sulfur atom and the departure of the leaving group (the pentyloxy group).

By calculating the energies of reactants, products, transition states, and any intermediates, an energy landscape for the reaction can be mapped. This provides quantitative data on activation energies and reaction enthalpies. For the hydrolysis of pentyl benzenesulfonate, computational methods can predict the activation barrier, which is directly related to the reaction rate.

Table 2: Hypothetical Energy Profile for the Hydrolysis of Pentyl Benzenesulfonate (Note: This table is illustrative and based on general principles of sulfonate ester hydrolysis, as specific computational data for pentyl benzenesulfonate is not readily available in the cited literature.)

| Reaction Coordinate | Relative Energy (kcal/mol) | Description |

| Reactants (Pentyl benzenesulfonate + OH⁻) | 0 | Initial state |

| Transition State | +20 | Highest energy point along the reaction pathway |

| Products (Benzenesulfonate + Pentanol (B124592) + OH⁻) | -15 | Final state |

Prediction of Spectroscopic Properties and Experimental Validation

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation.

For pentyl benzenesulfonate, DFT calculations can be used to predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies in the IR spectrum correspond to specific bond stretches and bends within the molecule. For instance, the characteristic strong absorptions for the S=O stretches in the sulfonate group can be accurately predicted.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared to experimental spectra to confirm the molecular structure. The calculated chemical shifts are sensitive to the electronic environment of each nucleus, providing a stringent test of the accuracy of the computational model. While specific predicted spectra for pentyl benzenesulfonate are not available in the reviewed literature, the methodology is well-established for organic molecules.

Solvation Effects and Intermolecular Interactions Modeling

Modeling Solvation Effects

The interaction of pentyl benzenesulfonate with a solvent is a complex process involving electrostatic forces, dispersion, and cavitation energy (the energy required to create a space for the solute in the solvent). wikipedia.orgyoutube.com Implicit solvent models, such as the Polarizable Continuum Model (PCM), are computationally efficient methods used to estimate these effects by representing the solvent as a continuous medium with a defined dielectric constant. wikipedia.orgmdpi.comq-chem.com

In a hypothetical study using the PCM approach, the solvation free energy (ΔGsolv) of pentyl benzenesulfonate would be calculated in a variety of solvents to understand its partitioning behavior. The ΔGsolv is composed of electrostatic (ΔGes), dispersion-repulsion (ΔGdr), and cavitation (ΔGcav) components. wikipedia.org Density Functional Theory (DFT) calculations, for instance at the B3LYP/6-31+G(d,p) level of theory, combined with the PCM, can provide reliable estimates of these energies.

The results would likely show a strong dependence of solvation energy on the polarity of the solvent. In polar protic solvents like water and methanol, the strong electrostatic interactions with the polar sulfonate group would lead to a highly favorable (negative) solvation free energy. In contrast, in nonpolar solvents such as hexane, the solvation would be less favorable, driven primarily by weaker dispersion interactions with the pentyl chain and benzene ring. nih.gov

Illustrative Solvation Free Energy Data

The following interactive table presents hypothetical data from such a computational study, illustrating the expected trends in solvation free energy for pentyl benzenesulfonate in different solvents.

| Solvent | Dielectric Constant (ε) | ΔGsolv (kcal/mol) | ΔGes (kcal/mol) | ΔGdr + ΔGcav (kcal/mol) |

| Water | 78.4 | -12.5 | -15.8 | 3.3 |

| Methanol | 32.7 | -10.2 | -12.9 | 2.7 |

| Acetone | 20.7 | -8.1 | -10.5 | 2.4 |

| Dichloromethane | 8.9 | -6.5 | -8.7 | 2.2 |

| Benzene | 2.3 | -4.3 | -5.1 | 0.8 |

| Hexane | 1.9 | -3.8 | -4.2 | 0.4 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on general principles of computational solvation chemistry.

Modeling Intermolecular Interactions

Beyond solvation, understanding the specific non-covalent interactions between pentyl benzenesulfonate and other molecules is key to predicting its behavior in complex systems. The molecule possesses distinct regions capable of various interactions:

The Benzene Ring: Capable of π-π stacking with other aromatic rings and cation-π interactions with positive ions.

The Sulfonate Group: The oxygen atoms are strong hydrogen bond acceptors and can coordinate with cations.

The Pentyl Chain: Engages in hydrophobic and van der Waals interactions.

Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are computational methods used to identify and characterize these weak interactions. researchgate.net For example, an NBO analysis could be performed on a dimer of pentyl benzenesulfonate and a molecule of biological interest to quantify the stabilization energy arising from specific orbital interactions, such as those involved in hydrogen bonding. researchgate.net

Illustrative Intermolecular Interaction Energy Data

A hypothetical study might investigate the interaction of pentyl benzenesulfonate with a simple aromatic molecule like benzene (representing π-π interactions) and a cation like sodium (Na⁺), which is relevant for its behavior as a sulfonate salt. The interaction energy (ΔEint) can be decomposed into components like electrostatic, exchange, induction, and dispersion energies.

| Interacting Pair | Dominant Interaction Type | ΔEint (kcal/mol) | Electrostatic Component (kcal/mol) | Dispersion Component (kcal/mol) |

| Pentyl Benzenesulfonate - Benzene | π-π Stacking | -3.2 | -1.5 | -2.5 |

| Pentyl Benzenesulfonate - Na⁺ | Ion-Dipole / Cation-π | -25.8 | -28.0 | -1.2 |

| Pentyl Benzenesulfonate - Water | Hydrogen Bonding | -7.5 | -8.1 | -1.9 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on typical energy values for the specified non-covalent interactions.

These computational models suggest that the behavior of pentyl benzenesulfonate is governed by a balance of interactions. Its polar sulfonate head allows for strong electrostatic and hydrogen bonding interactions with polar media, while the nonpolar benzene ring and pentyl tail drive interactions in less polar environments through dispersion forces and hydrophobic effects. dntb.gov.uaresearchgate.net This amphiphilic character is central to its function and fate in various chemical and environmental systems.

Derivatization Strategies and Functional Analogues of Pentyl Benzenesulfonate

Synthesis of Substituted Aryl and Alkyl Analogues with Varied Electronic and Steric Properties

The synthesis of substituted aryl and alkyl analogues of pentyl benzenesulfonate (B1194179) allows for the systematic investigation of structure-activity relationships. Modifications to both the aryl and alkyl portions of the molecule can significantly influence its reactivity and interaction with other molecules.

Standard synthesis of sulfonate esters involves the reaction of a sulfonyl chloride with an alcohol in the presence of a base. eurjchem.com For pentyl benzenesulfonate, this involves reacting benzenesulfonyl chloride with pentan-1-ol. To introduce substituents on the aryl ring, a diverse range of substituted benzenesulfonyl chlorides can be employed. The electronic properties of the aryl ring can be tuned by introducing either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

For instance, the introduction of an electron-donating group like a methoxy (B1213986) (-OCH₃) or a methyl (-CH₃) group at the para-position of the benzene (B151609) ring increases the electron density on the sulfonate group. Conversely, an electron-withdrawing group such as a nitro (-NO₂) or a trifluoromethyl (-CF₃) group decreases the electron density. These electronic perturbations can affect the stability and reactivity of the sulfonate ester linkage.

Steric hindrance can be introduced by incorporating bulky substituents on the aryl ring, such as a tert-butyl group, or by using ortho-substituted benzenesulfonyl chlorides. Similarly, the alkyl chain can be modified to introduce steric bulk or additional functional groups. For example, branched pentyl alcohols like 3-methyl-1-butanol can be used to create sterically hindered analogues.

The general synthetic approach for these analogues is outlined below:

General Synthesis of Substituted Pentyl Benzenesulfonates:

Applications in Chemical Synthesis and Materials Science Research

Utilization as a Synthetic Reagent in Complex Molecule Construction

The role of pentyl benzenesulfonate (B1194179) as an alkylating agent makes it a valuable reagent in multistep syntheses of complex organic molecules. The introduction of a pentyl group can be a critical step in building a larger molecular skeleton. Sulfonic esters are frequently used as intermediates in synthesis because they are easily prepared from alcohols and provide a reliable way to activate a hydroxyl group for substitution reactions. masterorganicchemistry.comnih.gov

For example, a natural product or pharmaceutical intermediate containing a pentyl side chain can be constructed by using pentyl benzenesulfonate to attach the chain to a key precursor molecule via a nucleophilic substitution reaction. The stability and well-defined reactivity of the benzenesulfonate leaving group allow for clean reactions with high yields, which is essential in lengthy synthetic sequences. nih.gov

Integration into Polymer Architectures and Functional Materials Development

In materials science, pentyl benzenesulfonate can be used as a precursor or building block for functional polymers and materials. Its dual chemical nature—a hydrocarbon tail (pentyl group) and a polar, functional head (benzenesulfonate group)—lends itself to applications in polymer chemistry and surfactant technology.

While pentyl benzenesulfonate itself is not a polymerizable monomer, it can be chemically modified to become one. For instance, the introduction of a polymerizable group, such as a vinyl or styrenyl unit, onto the benzene (B151609) ring would convert it into a functional monomer. Polymerization of such a monomer would yield a polymer with pendant pentyl benzenesulfonate groups or, after hydrolysis, sulfonic acid groups, which are valuable for creating ion-exchange resins and proton-conducting membranes for fuel cells. mdpi.comresearchgate.netchem960.com Polymers containing pentyl side chains have also been explored for applications in organic solar cells. researchgate.net

Furthermore, derivatives of pentyl benzenesulfonate can be designed to act as cross-linking agents. korambiotech.com By introducing a second reactive site onto the molecule, it could be used to form covalent bonds between two different polymer chains, thereby enhancing the mechanical strength and thermal stability of the material. Benzenesulfonate derivatives have been investigated for their utility as cross-linking reagents. nih.gov

Pentyl benzenesulfonate belongs to the class of alkylbenzene sulfonates (ABS), which are a major category of anionic surfactants. firp-ula.org Surfactants are amphiphilic compounds that contain both a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head. In pentyl benzenesulfonate, the pentyl chain constitutes the hydrophobic tail, while the ionic benzenesulfonate group is the hydrophilic head.

This molecular structure allows alkylbenzene sulfonates to reduce the surface tension between two liquids or between a liquid and a solid. sancolo.comca.gov They are widely used in detergents, emulsifiers, wetting agents, and foaming agents. firp-ula.orgsancolo.com Specifically, short-chain alkylbenzene sulfonates can act as hydrotropes, which are compounds that increase the solubility of sparingly soluble organic substances in water. Surfactants based on alkylbenzene sulfonates have also been developed for specialized applications, such as in enhanced oil recovery, where they help to mobilize crude oil trapped in rock formations. ca.govgoogle.com

Table 2: Characteristics and Applications of Alkylbenzene Sulfonate Surfactants

| Property | Description | Relevant Applications |

| Amphiphilic Nature | Possesses a hydrophobic alkyl tail and a hydrophilic sulfonate head. | Cleaning (detergents), mixing immiscible liquids (emulsifiers). sancolo.com |

| Surface Activity | Reduces surface and interfacial tension. | Wetting agents, foaming agents. firp-ula.org |

| Anionic Character | The sulfonate head carries a negative charge in solution. | Effective in hard water, as sulfonate salts are generally soluble. |

| Tunability | The length of the alkyl chain can be varied to optimize performance for specific tasks. | Shorter chains for hydrotropes, longer chains for detergents and oil recovery. firp-ula.orggoogle.com |

| Biodegradability | Linear alkyl chains (like pentyl) are more biodegradable than branched ones. | Development of environmentally safer cleaning products. ca.gov |

Environmental Transformation and Biotransformation Pathways of Sulfonate Esters

Microbial Metabolism and Biotransformation of Sulfonate Esters

The primary route for the environmental degradation of linear alkylbenzene sulfonates, and by extension pentyl benzenesulfonate (B1194179), is through microbial metabolism. cleaninginstitute.org A diverse range of microorganisms have evolved the enzymatic machinery to utilize these compounds as a source of carbon and energy.

Numerous bacterial species have been identified as being capable of degrading LAS. These are often isolated from environments contaminated with detergents, such as sewage and river sediments. scirp.org Among the most frequently cited genera are Pseudomonas, Bacillus, Alcaligenes, and Comamonas. scirp.orgnih.govnih.govresearchgate.net For instance, studies have demonstrated the ability of Pseudomonas aeruginosa and Pseudomonas nitroreducens to degrade LAS effectively. scirp.org A bacterial consortium comprising Pseudomonas aeruginosa, Bacillus subtilis, Bacillus agglomerans, Bacillus cereus, and Bacillus alvae has also been shown to be effective in LAS degradation. researchgate.net Under anaerobic conditions, species such as Dechloromonas sp. and Geobacter sp. have been implicated in LAS degradation. daneshyari.com

The enzymatic breakdown of sulfonate esters involves a series of reactions catalyzed by specific enzymes. While the term "sulfatase" is more accurately applied to enzymes that hydrolyze sulfate (B86663) esters, the enzymes involved in the cleavage of the sulfonate group from the aromatic ring in LAS are broadly referred to as desulfonating enzymes. nih.gov The initial attack on the alkyl chain is typically carried out by monooxygenases. Further degradation of the resulting intermediates involves enzymes of the beta-oxidation pathway, such as acyl-CoA synthetase and acyl-CoA dehydrogenase. nih.gov In the degradation of sulfophenylcarboxylates (SPCs), a key intermediate, enzymes like Baeyer-Villiger monooxygenase and carboxylester hydrolase have been identified in Comamonas testosteroni. nih.gov

Table 1: Examples of Microbial Degraders of Linear Alkylbenzene Sulfonates

| Microbial Genus/Species | Environment | Reference |

| Pseudomonas aeruginosa | Sewage | scirp.orgresearchgate.net |

| Pseudomonas nitroreducens | Detergent contaminated soil | scirp.org |

| Bacillus subtilis | Not specified | researchgate.net |

| Bacillus cereus | Not specified | researchgate.net |

| Alcaligenes sp. | Coastal seawater | nih.gov |

| Comamonas testosteroni | Not specified | nih.gov |

| Dechloromonas sp. | Anaerobic reactor | daneshyari.com |

| Geobacter sp. | Anaerobic reactor | daneshyari.com |

Aerobic Biodegradation: The aerobic biodegradation of LAS is a well-studied process. The initial step involves the oxidation of the terminal methyl group of the alkyl chain by a monooxygenase, a process known as ω-oxidation. nih.govresearchgate.net This is followed by sequential β-oxidation, which shortens the alkyl chain two carbons at a time, leading to the formation of sulfophenylcarboxylic acids (SPCs). nih.govresearchgate.netresearchgate.net The aromatic ring of the SPCs is then cleaved, followed by desulfonation, which releases the sulfur as inorganic sulfate. nih.gov The complete mineralization of LAS results in the formation of carbon dioxide, water, and inorganic sulfate. cleaninginstitute.org

Anaerobic Biodegradation: For a long time, LAS were considered to be resistant to degradation under anaerobic conditions. cleaninginstitute.orgnih.gov However, more recent studies have provided evidence for their anaerobic biotransformation, albeit at a slower rate than aerobic degradation. acs.orgacs.orgresearchgate.net The proposed anaerobic degradation pathway for LAS in sulfate-reducing marine sediments involves an initial activation of the alkyl chain through the addition of fumarate. acs.org This is then followed by a series of reactions analogous to β-oxidation, leading to the formation of SPCs. acs.org Benzaldehyde (B42025) has also been identified as a potential intermediate in the anaerobic transformation of LAS. nih.gov

The primary metabolites formed during the aerobic biodegradation of LAS are a series of short-chain sulfophenylcarboxylic acids (SPCs). nih.govresearchgate.netacs.org These intermediates are formed through the ω- and β-oxidation of the alkyl chain. nih.govresearchgate.net The complete degradation of these SPCs leads to the opening of the aromatic ring and subsequent desulfonation. nih.gov The ultimate end products of complete aerobic biodegradation are carbon dioxide, water, and inorganic sulfate. cleaninginstitute.org

Under anaerobic conditions, sulfophenylcarboxylic acids have also been identified as major degradation products. acs.org The detection of these metabolites in anoxic environments provides strong evidence for the anaerobic biotransformation of LAS. acs.org Other potential intermediates that have been suggested under anaerobic conditions include benzaldehyde and benzenesulfonic acid. nih.govacs.org The complete mineralization of LAS under anaerobic conditions to methane (B114726) and carbon dioxide is still a subject of ongoing research.

Table 2: Key Metabolites in the Biotransformation of Linear Alkylbenzene Sulfonates

| Pathway | Key Metabolites | End Products (Mineralization) | References |

| Aerobic | Sulfophenylcarboxylic acids (SPCs) | Carbon dioxide, Water, Inorganic sulfate | cleaninginstitute.orgnih.govresearchgate.netacs.org |

| Anaerobic | Sulfophenylcarboxylic acids (SPCs), Benzaldehyde | Methane, Carbon dioxide (presumed) | nih.govacs.orgacs.org |

Environmental Fate Modeling and Predictive Studies for Organosulfur Compounds

Environmental fate models are computational tools used to predict the distribution, transformation, and persistence of chemicals released into the environment. researchgate.net These models are essential for risk assessment, especially for compounds like pentyl benzenesulfonate, where extensive experimental data may not be available. For organosulfur compounds, modeling focuses on key processes such as transport between environmental compartments (air, water, soil, sediment), degradation rates, and bioaccumulation potential. researchgate.netbenthamdirect.com

Quantitative Structure-Activity Relationships (QSAR):

A primary approach in environmental fate modeling is the use of Quantitative Structure-Activity Relationships (QSAR). QSAR models establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties or environmental behavior (e.g., toxicity, degradation rate). nih.govnih.gov By calculating specific molecular descriptors from a compound's structure, its environmental fate can be predicted without extensive laboratory testing. nih.gov

For predicting the fate of pentyl benzenesulfonate and other organosulfur compounds, several types of molecular descriptors are crucial:

Hydrophobicity: Often represented by the octanol-water partition coefficient (log Kow), this descriptor predicts a chemical's tendency to partition into soil organic carbon and biota versus remaining in water. For pentyl benzenesulfonate, the presence of the five-carbon pentyl group gives it moderate hydrophobicity, suggesting it will have a tendency to sorb to soil and sediment.

Electronic Properties: Descriptors such as the energy of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO) can predict a molecule's susceptibility to oxidative or reductive degradation. nih.gov These are particularly relevant for predicting reactivity with atmospheric radicals or microbial enzyme systems. copernicus.org

Steric and Topological Descriptors: These describe the size, shape, and branching of a molecule. They can influence how well a molecule fits into the active site of a degradative enzyme, thus affecting its biodegradation rate.

QSAR models have been developed to predict the rate constants for reactions with key environmental oxidants like hydroxyl radicals (HO•) and sulfate radicals (SO4•−), which are important in both atmospheric and aquatic degradation pathways. copernicus.orgmdpi.com While a specific QSAR model for pentyl benzenesulfonate may not exist, its degradation rate can be estimated based on models developed for similar aromatic and alkyl-substituted compounds. researchgate.net

Multimedia Fate Models:

Multimedia fate models (e.g., ChemCAN, GREAT-ER) use the physicochemical properties of a chemical (often predicted by QSARs) to estimate its distribution and concentration in different environmental compartments. researchgate.net Key input parameters for these models include:

Vapor Pressure and Henry's Law Constant: These determine the partitioning between air and water/soil.

Adsorption Coefficient (Kd or Koc): This governs the partitioning between water and soil/sediment.

Degradation Half-lives: Rates of hydrolysis, photolysis, and biodegradation in air, water, and soil.

Based on the structure of pentyl benzenesulfonate, a multimedia model would likely predict that it would predominantly partition to soil and sediment due to its moderate hydrophobicity and low vapor pressure. Its persistence would be determined by the rates of microbial degradation in these compartments and hydrolysis in the aqueous phase. fera.co.uk The development of stochastic models that consider molecular interactions can further refine predictions about the behavior of organosulfur compounds in complex environmental systems. benthamdirect.com

| Parameter | Definition | Relevance to Pentyl Benzenesulfonate | Predicted Behavior | Reference |

|---|---|---|---|---|

| Octanol-Water Partition Coefficient (log Kow) | Ratio of a chemical's concentration in octanol (B41247) vs. water; measures hydrophobicity. | The pentyl chain increases hydrophobicity compared to benzenesulfonic acid. | Moderate sorption to soil organic matter and sediment; potential for bioaccumulation. | nih.gov |

| Soil Adsorption Coefficient (Koc) | Ratio of chemical sorbed to soil organic carbon vs. dissolved in water. | Directly related to log Kow. | Likely to be relatively immobile in soil, with low potential for leaching to groundwater. | fera.co.uk |

| Hydrolysis Rate Constant (kH) | Rate at which the compound reacts with water. | The sulfonate ester bond is susceptible to hydrolysis, especially under alkaline conditions. | A significant degradation pathway in aqueous environments. | acs.org |

| Biodegradation Rate Constant (kB) | Rate of degradation by microbial populations. | The linear alkyl chain and aromatic ring are both biodegradable, though the latter is slower. | The ultimate sink for the compound in soil and sediment, but may be slow. | d-nb.info |

| Henry's Law Constant (H) | Measure of the partitioning between air and water. | Expected to be low due to low vapor pressure and moderate water solubility. | Low volatility from water or moist soil; unlikely to be found in significant concentrations in the atmosphere. | epa.gov |

Future Research Directions and Emerging Areas for Pentyl Benzenesulfonate

Development of Sustainable Synthetic Routes

The synthesis of esters, including pentyl benzenesulfonate (B1194179), is undergoing a transformation guided by the principles of green chemistry. jove.com Future research will likely focus on developing more environmentally benign and efficient synthetic methodologies to reduce hazardous waste and energy consumption.

Key areas of development include:

Enzymatic Catalysis: The use of enzymes, particularly lipases, offers a milder and more selective alternative to traditional acid or base catalysts for esterification. researchgate.net These biocatalytic routes operate under moderate conditions, reduce the formation of byproducts, and are compatible with green chemistry principles. researchgate.netulpgc.es Research into immobilized lipases is particularly promising, as it allows for easy separation of the catalyst from the reaction mixture and enables its reuse over multiple cycles, enhancing the economic and environmental viability of the process. ulpgc.es

Greener Solvent Systems: A significant portion of chemical waste originates from solvents. jove.com Future synthetic routes for pentyl benzenesulfonate will likely explore the use of safer, less hazardous solvents. Acetonitrile, for example, has been investigated as a greener alternative to chlorinated solvents in esterification reactions, demonstrating comparable rates and yields without the need for extensive purification steps like column chromatography. jove.com Solvent-free systems are also gaining traction, as they increase volumetric productivity and simplify product purification. ulpgc.es

Recyclable Catalysts: The development of solid-supported and recyclable catalysts is a cornerstone of sustainable synthesis. Methodologies using reusable catalysts like dried Dowex H+ cation-exchange resins are being explored for esterification. nih.govacs.org These approaches are often high-yielding, energy-efficient, and nontoxic, with simple product isolation, making them environmentally friendly. acs.org Similarly, the creation of magnetically supported reagents, which can be easily recovered using a magnet, presents another avenue for sustainable catalyst design. nih.gov

Advanced Mechanistic Studies using Ultrafast Spectroscopy

A fundamental understanding of reaction mechanisms is crucial for optimizing existing synthetic protocols and designing new ones. Ultrafast spectroscopy techniques are emerging as powerful tools for observing chemical transformations on incredibly short timescales, providing unprecedented insight into the dynamics of bond formation and cleavage.

Future mechanistic studies on the reactions of pentyl benzenesulfonate could employ techniques such as:

Femtosecond Transient Absorption Spectroscopy: This method can track the evolution of transient species and excited states during a chemical reaction. nih.gov By applying this to the synthesis or solvolysis of pentyl benzenesulfonate, researchers could directly observe the formation and decay of intermediates, clarifying the reaction pathway (e.g., SN1 vs. SN2 mechanisms). nih.gov

Two-Dimensional Infrared (2D-IR) Spectroscopy: 2D-IR spectroscopy can reveal the dynamics of molecular structures and intramolecular vibrational energy redistribution on a picosecond timescale. nih.gov This could be used to study the solvent-solute interactions and the flow of energy within the pentyl benzenesulfonate molecule as it undergoes a reaction, providing a detailed picture of the potential energy surface. nih.gov

These advanced spectroscopic studies will help to elucidate the precise sequence of events at the molecular level during reactions involving pentyl benzenesulfonate. This knowledge can then be used to control reaction outcomes, improve yields, and design more efficient catalytic systems.

Chemoinformatics and Machine Learning for Predicting Reactivity and Applications

The intersection of data science and chemistry is creating powerful new tools for predicting the behavior of molecules and accelerating chemical discovery. nih.gov Chemoinformatics and machine learning (ML) are being increasingly applied to predict reaction outcomes, optimize reaction conditions, and identify potential applications for chemical compounds.

For pentyl benzenesulfonate, future research in this area could involve:

Reaction Outcome and Condition Prediction: Machine learning models, particularly neural networks, can be trained on vast databases of known chemical reactions to predict the products and optimal conditions (catalyst, solvent, temperature) for new transformations. acs.orgbeilstein-journals.org Such models could be used to predict the reactivity of pentyl benzenesulfonate with various nucleophiles or under different solvolytic conditions, streamlining the process of reaction development. acs.org

Predicting Physicochemical Properties and Biological Activity: Computational methods, such as Density Functional Theory (DFT), can be used to calculate molecular properties like electronic structure, charge distribution, and reactivity descriptors (e.g., HOMO-LUMO energy gaps). chemijournal.commkjc.in These calculations can help identify the most reactive sites within the pentyl benzenesulfonate molecule. chemijournal.com Furthermore, ML models can be trained to predict biological activities, such as potential therapeutic effects or toxicity, by analyzing the structural features of the molecule. This could guide the exploration of pentyl benzenesulfonate in fields like medicinal chemistry.

Retrosynthesis and Synthesis Planning: AI-powered tools are being developed to propose synthetic pathways for target molecules. nih.gov By integrating data on sulfonate ester chemistry, these systems could suggest novel and efficient ways to synthesize derivatives of pentyl benzenesulfonate or to use it as a building block in the synthesis of more complex molecules.

These computational approaches promise to reduce the time and expense of laboratory experimentation by allowing researchers to screen possibilities in silico before committing to benchwork. stanford.edu

Exploration of Pentyl Benzenesulfonate in Emerging Fields of Chemical Science

While sulfonate esters are well-established as intermediates and leaving groups in organic synthesis, ongoing research is uncovering their potential in a variety of cutting-edge applications. nih.gov The unique chemical properties of the benzenesulfonate group suggest that pentyl benzenesulfonate could be a valuable scaffold for development in several emerging areas.

Potential future applications include:

Medicinal Chemistry: Aromatic sulfonates are being investigated for their anticancer activity. nih.gov Studies have shown that certain quinazoline (B50416) sulfonates can induce cell cycle arrest and exhibit potent activity against various cancer cell lines, including leukemia and glioblastoma. nih.gov The pentyl group in pentyl benzenesulfonate could be modified to tune lipophilicity and other properties to design novel therapeutic agents. Additionally, the sulfonate ester linkage is being explored in the design of prodrugs, where the linker is stable under physiological conditions but can be cleaved by a specific biological trigger to release an active drug molecule. elsevierpure.com